Eflucimibe

Vue d'ensemble

Description

Eflucimibe est un inhibiteur de l'acyl-coenzyme A : cholestérol acyltransférase développé par Pierre Fabre SA et Eli Lilly & Co. Il est principalement étudié pour son potentiel dans le traitement de l'hypercholestérolémie et de l'athérosclérose . Ce composé s'est avéré prometteur pour réduire les taux de cholestérol et prévenir la formation de plaques athéroscléreuses, ce qui en fait un candidat important dans la recherche sur les maladies cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Eflucimibe implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La méthode de préparation de la liqueur mère consiste à dissoudre 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de 40 mg/mL . Des informations plus détaillées sur les voies de synthèse spécifiques et les conditions de réaction sont exclusives et ne sont pas facilement disponibles dans la littérature publique.

Méthodes de production industrielle

La production industrielle de l'this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprendrait des mesures rigoureuses de contrôle de la qualité pour surveiller la concentration et la pureté du produit final. Les méthodes de production industrielles spécifiques ne sont pas divulguées dans les sources disponibles.

Analyse Des Réactions Chimiques

Types de réactions

Eflucimibe subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions spécifiques, telles que la température et le pH, dépendent de la réaction et du produit souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound. Ces dérivés sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications thérapeutiques.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Étudié pour son rôle dans la modulation des taux de cholestérol et son impact sur les processus cellulaires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les maladies cardiovasculaires.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme acyl-coenzyme A : cholestérol acyltransférase (ACAT). Cette enzyme est responsable de l'estérification du cholestérol, une étape clé dans la formation d'esters de cholestérol qui sont stockés dans les gouttelettes lipidiques . En inhibant l'ACAT, this compound réduit la formation d'esters de cholestérol, abaissant ainsi les taux de cholestérol et prévenant le développement de plaques athéroscléreuses . Les cibles moléculaires et les voies impliquées comprennent le réticulum endoplasmique et les structures vésiculaires où l'ACAT est localisé .

Applications De Recherche Scientifique

Therapeutic Applications

Eflucimibe has been studied extensively for its hypolipidemic effects, particularly in the treatment of dyslipidemia. Dyslipidemia is characterized by abnormal lipid levels in the blood, which can lead to cardiovascular diseases.

Clinical Studies

Clinical trials have shown that this compound effectively lowers low-density lipoprotein (LDL) cholesterol levels. For instance, a study indicated that this compound administration led to a significant reduction in LDL cholesterol within a few hours of dosing . Long-term studies also suggest that this compound may improve lipid profiles and reduce cardiovascular risk factors.

Formulation Strategies

Due to its low solubility in water, effective formulation strategies are crucial for enhancing the bioavailability of this compound.

Cyclodextrin Complexation

One innovative approach involves the complexation of this compound with cyclodextrins. A study demonstrated that using a kneading method to form a complex between this compound and β-cyclodextrin significantly enhanced the solubility of this compound—up to 44 times greater than its untreated form . The study utilized differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to characterize the interaction between this compound and cyclodextrin.

Table 1: Solubility Enhancement Through Cyclodextrin Complexation

| Sample | This compound Melting Enthalpy (J/g) | Percentage Transformed this compound (%) |

|---|---|---|

| A | -8.4 | 20 |

| B | -8.1 | 25 |

| C | -6.6 | 39 |

| D | -1.7 | 85 |

| E | -0.5 | 96 |

| F | -0.2 | 99 |

This table summarizes the results from the study on how different formulations impacted the solubility and transformation of this compound during complexation with β-cyclodextrin.

Pharmacokinetics and Bioavailability

A pivotal case study examined the pharmacokinetics of this compound in humans, revealing that it reaches peak plasma concentrations within approximately five hours post-administration . The bioavailability was significantly improved when administered as a complex with cyclodextrins compared to its free form.

Cellular Studies on ACAT Inhibition

In vitro studies using HEK-ACAT cells demonstrated that this compound effectively induced translocation of ACAT-containing vesicles within minutes of administration . This rapid action underscores its potential for acute management of dyslipidemia.

Mécanisme D'action

Eflucimibe exerts its effects by inhibiting the enzyme acyl coenzyme A:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters that are stored in lipid droplets . By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby lowering cholesterol levels and preventing the development of atherosclerotic plaques . The molecular targets and pathways involved include the endoplasmic reticulum and vesicular structures where ACAT is localized .

Comparaison Avec Des Composés Similaires

Eflucimibe est comparé à d'autres inhibiteurs de l'ACAT tels que l'avasimibe, le tamoxifène et le SAN 58035 . Bien que tous ces composés inhibent l'ACAT, this compound est unique par sa forte puissance et son efficacité à faibles concentrations . Des composés similaires incluent :

Avasimibe : Un autre inhibiteur de l'ACAT avec des applications similaires dans la recherche sur les maladies cardiovasculaires.

Tamoxifène : Connu pour son rôle dans le traitement du cancer du sein, il présente également une activité inhibitrice de l'ACAT.

SAN 58035 : Un inhibiteur de l'ACAT étudié pour ses effets sur le métabolisme du cholestérol.

This compound se démarque par son inhibition rapide et efficace de l'ACAT, ce qui en fait un candidat prometteur pour la recherche et le développement ultérieurs .

Activité Biologique

Eflucimibe, also known as F12511, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism. This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders, particularly Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its mechanisms and effects.

This compound primarily functions by inhibiting ACAT1 and ACAT2, which are responsible for the esterification of free cholesterol into cholesteryl esters. This process is vital in the formation of foam cells, a hallmark of atherosclerosis. By inhibiting these enzymes, this compound reduces intracellular cholesteryl ester accumulation in macrophages, potentially mitigating atherosclerotic plaque formation .

Key Findings on this compound's Mechanism

- ACAT Inhibition : this compound effectively inhibits ACAT at low concentrations (0.4 µM), demonstrating significant translocation of ACAT-containing vesicles within cells .

- Cholesterol Efflux : Studies show that treatment with this compound leads to increased expression of the cholesterol efflux transporter ABCA1, enhancing cholesterol clearance from cells .

- Reversible Effects : The translocation and inhibition effects of this compound are rapid and reversible, suggesting its potential for acute therapeutic interventions .

Biological Effects

This compound exhibits several biological effects that underscore its therapeutic potential:

- Lipid Lowering : this compound has been shown to reduce plasma cholesterol levels significantly. In experimental models, it improved endothelial function and reduced atherosclerotic lesions .

- Neuroprotective Properties : In models of Alzheimer's disease, this compound demonstrated the ability to ameliorate amyloid pathology and reduce neuroinflammation when delivered via stealth liposomes .

- Toxicity Profile : Histological examinations indicate that this compound does not cause significant neurological or systemic toxicity, making it a promising candidate for further clinical evaluation .

Case Studies

Several case studies have explored the effectiveness and safety of this compound in various contexts:

- Alzheimer's Disease Model : A study involving nanoparticle-encapsulated this compound administered intravenously to aging 3xTg AD mice showed significant reductions in amyloid plaques and tau hyperphosphorylation after two weeks of treatment. This suggests potential benefits in neurodegenerative conditions characterized by cholesterol dysregulation .

- Cardiovascular Studies : Clinical trials have indicated that this compound can be effective as an adjunct therapy in patients who do not achieve desired lipid levels with statins alone. Its mechanism as an ACAT inhibitor provides a complementary approach to traditional lipid-lowering therapies .

Data Summary

| Study | Focus | Key Findings |

|---|---|---|

| Junquero et al. (2001) | ACAT translocation | This compound induces rapid translocation of ACAT-containing vesicles at 0.4 µM concentration. |

| López-Farré et al. (2008) | Cardiovascular effects | Demonstrated lipid-lowering effects and improved endothelial function in experimental models. |

| Recent AD study | Neuroprotection | Reduced amyloid pathology and tau phosphorylation in 3xTg AD mice after nanoparticle delivery of this compound. |

Propriétés

Numéro CAS |

202340-45-2 |

|---|---|

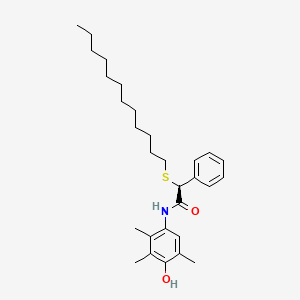

Formule moléculaire |

C29H43NO2S |

Poids moléculaire |

469.7 g/mol |

Nom IUPAC |

(2S)-2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32)/t28-/m0/s1 |

Clé InChI |

ZXEIEKDGPVTZLD-NDEPHWFRSA-N |

SMILES |

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

SMILES isomérique |

CCCCCCCCCCCCS[C@@H](C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

SMILES canonique |

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

202340-45-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide benzeneacetamide, alpha-(dodecylthio)-N-(4-hydroxy- 2,3,5-trimethylphenyl)-, (alphaS)- eflucimibe F 12511 F-12511 F12511 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.